molecular formula C16H15N5O4 B6528617 methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate CAS No. 1019101-69-9

methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate

Cat. No.: B6528617
CAS No.: 1019101-69-9
M. Wt: 341.32 g/mol
InChI Key: JPIOUWCCNXBWLK-UHFFFAOYSA-N
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Description

Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate is an organic compound known for its complex structure and multifaceted applications. This compound is characterized by the presence of a methyl ester group, a pyrazole ring, an oxadiazole ring, and a benzoate moiety, each contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate typically involves multiple steps:

  • Formation of the Pyrazole Ring: The initial step often involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives.

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving carboxylic acid hydrazides and nitrile derivatives under acidic or basic conditions.

  • Esterification: The final step involves esterification of the benzoic acid moiety with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial-scale production of this compound involves the optimization of the above synthetic routes to enhance yield and purity. Typically, this includes:

  • Utilizing continuous flow reactors to control reaction conditions precisely.

  • Implementing purification techniques such as recrystallization or chromatography to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate can undergo various chemical reactions, including:

  • Oxidation: Oxidation of this compound can lead to the formation of oxadiazole N-oxides.

  • Reduction: Reduction can break down the oxadiazole ring to yield amines and hydrazides.

  • Substitution: Both the pyrazole and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or peracids under mild conditions.

  • Reduction: Lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: Halogenating agents (for electrophilic substitution) and strong bases (for nucleophilic substitution).

Major Products

  • Oxidation Products: Oxadiazole N-oxides and other oxidized derivatives.

  • Reduction Products: Amines and hydrazides.

  • Substitution Products: Various substituted pyrazole and oxadiazole derivatives.

Scientific Research Applications

Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate has found applications across various scientific fields:

  • Chemistry: Used as a building block for more complex organic molecules and in the study of reaction mechanisms.

  • Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

  • Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.

Comparison with Similar Compounds

Unique Characteristics

Compared to other compounds with similar structures, methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate stands out due to:

  • The combination of pyrazole and oxadiazole rings, which is relatively rare.

  • The presence of a methyl ester group, which influences its reactivity and solubility.

Similar Compounds

  • Methyl 4-{[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate: Similar structure but with different substitution pattern on the pyrazole ring.

  • Ethyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate: Ethyl ester analogue.

  • Methyl 4-{[5-(3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate: Different substitution pattern on both pyrazole and oxadiazole rings.

Biological Activity

Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C14H16N4O3C_{14}H_{16}N_{4}O_{3} with a molecular weight of approximately 288.30 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:

  • In vitro Studies : Research indicates that pyrazole derivatives exhibit significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of this compound with doxorubicin showed enhanced anticancer effects compared to doxorubicin alone .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against a range of pathogens:

  • Bacterial Inhibition : Studies have shown that certain pyrazole compounds inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
  • Fungal Activity : The antifungal activity of related pyrazole compounds has been documented, indicating that this compound may also possess similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
  • Anti-inflammatory Effects : Some pyrazole derivatives also exhibit anti-inflammatory properties, which may contribute to their overall therapeutic profile.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

StudyFindings
Sun et al. (2015)Reported significant antitumor activity in breast cancer cell lines with certain pyrazole derivatives showing synergistic effects with doxorubicin .
Umesha et al. (2009)Highlighted the antimicrobial and antioxidant activities of pyrazoles, indicating their potential as therapeutic agents against infections .
Parish et al. (1984)Demonstrated the synthesis and biological evaluation of various pyrazole derivatives with notable antifungal activity against phytopathogenic fungi .

Properties

IUPAC Name

methyl 4-[[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-9-8-12(20-21(9)2)14-18-19-16(25-14)17-13(22)10-4-6-11(7-5-10)15(23)24-3/h4-8H,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIOUWCCNXBWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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